molecular formula C6H12ClN5 B6267734 4-(1H-Tetrazol-1-yl)piperidine CAS No. 690261-90-6

4-(1H-Tetrazol-1-yl)piperidine

Cat. No.: B6267734
CAS No.: 690261-90-6
M. Wt: 189.6
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Description

4-(1H-Tetrazol-1-yl)piperidine (CAS 297172-23-7) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. With the molecular formula C6H11N5 and a molecular weight of 153.19 g/mol, this compound features a unique structure combining a piperidine ring, a common heterocycle in FDA-approved drugs, with a 1H-tetrazole moiety . The tetrazole group is a well-known bioisostere for carboxylic acids, offering improved metabolic stability and favorable physicochemical properties, while the piperidine ring contributes to pharmacophore structure and molecular diversity . This makes this compound a valuable bifunctional scaffold for constructing novel bioactive molecules. Its primary research application is in the synthesis of potential therapeutic agents. Patent literature indicates its structural relevance in the development of inhibitors for enzymes like glutaminyl cyclase (QC), a target for neurodegenerative conditions such as Alzheimer's disease . Furthermore, tetrazole and piperidine-containing compounds are extensively investigated in other therapeutic areas, including cardiovascular diseases and inflammation . The compound is offered with a guaranteed purity of 95% or higher and is intended for research and development purposes. It is supplied as is, and it is the responsibility of the researcher to determine the compound's suitability for any specific application. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(tetrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5/c1-3-7-4-2-6(1)11-5-8-9-10-11/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQPNOLGWGPSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653991
Record name 4-(1H-Tetrazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690261-90-6
Record name 4-(1H-Tetrazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 1h Tetrazol 1 Yl Piperidine and Its Derivatives

Strategies for Tetrazole Ring Construction

The formation of the tetrazole ring is a critical step in the synthesis of 4-(1H-tetrazol-1-yl)piperidine. Various methodologies have been developed to efficiently construct this nitrogen-rich five-membered heterocycle.

1,3-Dipolar Cycloaddition Reactions with Azides and Nitriles

The most prevalent and fundamental method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source. nih.gov This reaction, also known as the Huisgen cycloaddition, provides a direct route to the tetrazole core. beilstein-journals.orgnih.gov In the context of this compound synthesis, a common precursor is 4-cyanopiperidine, which can be prepared by the dehydration of isonipecotamide (piperidine-4-carboxamide) using reagents like phosphorus oxychloride or thionyl chloride. google.com

The cycloaddition of 4-cyanopiperidine with an azide, typically sodium azide (NaN₃), can be facilitated by various catalysts to improve reaction rates and yields. The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). While the reaction can proceed without a catalyst at elevated temperatures, the use of catalysts allows for milder conditions.

CatalystReagentsSolventTemperature (°C)Yield (%)Reference
None4-Cyanopiperidine, NaN₃DMF120-130Moderate google.com
ZnCl₂4-Cyanopiperidine, NaN₃WaterRefluxGood scielo.org.za
nano-TiCl₄.SiO₂Benzonitrile (model), NaN₃DMFRefluxHigh scielo.org.za

The mechanism involves the 1,3-dipole (azide) reacting with the dipolarophile (nitrile) in a concerted fashion to form the five-membered tetrazole ring. nih.gov This method is advantageous due to the ready availability of the starting materials.

Multicomponent Reaction Approaches to Tetrazoles

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The Ugi-tetrazole reaction is a prominent MCR for the synthesis of 1,5-disubstituted tetrazoles. nih.govbeilstein-journals.org This four-component reaction involves an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and an azide source (often trimethylsilyl azide, TMSN₃). rug.nlrug.nl

In the synthesis of derivatives of this compound, piperidine (B6355638) itself or a substituted piperidine can act as the amine component. For instance, the reaction of piperidine, an aldehyde, an isocyanide, and TMSN₃ in a suitable solvent like methanol leads to the formation of a 1-(1-substituted-alkyl)-5-(substituted)-1H-tetrazole derivative of piperidine. rug.nlacs.org

A typical Ugi-tetrazole reaction is depicted below:

The versatility of the Ugi reaction allows for the creation of a diverse library of tetrazole-containing piperidine derivatives by simply varying the starting components. beilstein-journals.org

Formation of 1-Substituted and 1,5-Disubstituted Tetrazoles

The aforementioned Ugi-tetrazole reaction is a primary method for the direct synthesis of 1,5-disubstituted tetrazoles. nih.gov The substituents at the 1- and 5-positions are determined by the amine/carbonyl components and the isocyanide, respectively.

For the synthesis of 1-substituted tetrazoles, a common strategy involves the N-alkylation of a pre-formed 1H-tetrazole. mdpi.comresearchgate.net For example, this compound can be alkylated at one of the nitrogen atoms of the tetrazole ring. The regioselectivity of the alkylation (N1 vs. N2) can be influenced by the nature of the alkylating agent, the base used, and the reaction conditions. Generally, alkylation of tetrazole salts can lead to a mixture of N1 and N2 isomers. researchgate.net

Another approach to 1-substituted tetrazoles is through a [2+3] cycloaddition of isocyanides with hydrazoic acid or trimethylsilyl azide. nih.gov

Approaches for Piperidine Ring Functionalization

Functionalization of the piperidine ring, either before or after the formation of the tetrazole moiety, is crucial for developing derivatives with diverse properties.

Synthesis via Cyclocondensation Reactions

The piperidine ring itself can be constructed through various cyclocondensation reactions. A common method for synthesizing 4-substituted piperidines involves the Dieckmann condensation. beilstein-journals.org For instance, the synthesis of a 4-oxopiperidine derivative, a versatile intermediate, can be achieved by the intramolecular cyclization of a diester. This 4-oxopiperidine can then be converted to a 4-aminopiperidine, which can be a precursor for further elaboration. beilstein-journals.org

Another approach is the [4+2] cyclocondensation of α,β-unsaturated acyl chlorides with imines, which can lead to the formation of dihydropyridinone and subsequently piperidine derivatives upon reduction. rsc.org The Hantzsch dihydropyridine synthesis, a classical MCR, can also be adapted to produce dihydropyridine derivatives that can be reduced to the corresponding piperidines. nih.gov

Derivatization at the Piperidine Nitrogen and Carbon Positions

The secondary amine of the this compound core is a key site for derivatization. N-alkylation and N-acylation are common reactions to introduce a wide range of substituents at this position. researchgate.net

N-Alkylation: This can be achieved by reacting this compound with an alkyl halide in the presence of a base such as potassium carbonate in a solvent like DMF. mdpi.com The choice of the alkylating agent allows for the introduction of various alkyl or substituted alkyl groups.

N-Acylation: Acyl chlorides or anhydrides react readily with the piperidine nitrogen to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid generated.

ReactionReagentBaseSolventProduct
N-AlkylationAlkyl HalideK₂CO₃DMFN-Alkyl-4-(1H-tetrazol-1-yl)piperidine
N-AcylationAcyl ChlorideTriethylamineDichloromethaneN-Acyl-4-(1H-tetrazol-1-yl)piperidine

Functionalization at the carbon atoms of the piperidine ring is more challenging but can be achieved through various synthetic strategies, often involving the use of piperidone intermediates or directed C-H activation methods.

Coupling Strategies for Tetrazole-Piperidine Systems

The assembly of the tetrazole and piperidine rings into a single molecular entity is achieved through various coupling strategies. These methods often involve the use of linker chemistry to connect the two heterocyclic systems and sequential pathways to build the final molecule step-by-step.

Linker Chemistry and Chain Elongation

The connection between the tetrazole and piperidine moieties is frequently accomplished using linker groups, which can vary in length and chemical nature. These linkers are crucial in defining the spatial relationship between the two rings, which in turn influences the molecule's biological activity.

One common strategy involves the N-alkylation of a pre-formed tetrazole or piperidine ring with a molecule containing the other ring and a reactive handle. For instance, 2,5-disubstituted tetrazole derivatives can be synthesized by reacting a 5-substituted-1H-tetrazole with 1-(2-chloroethyl)piperidine hydrochloride. This reaction introduces a two-carbon ethyl linker between the tetrazole's nitrogen and the piperidine's nitrogen acs.org.

Chain elongation is a key aspect of this strategy, allowing for the synthesis of a diverse range of derivatives. A patented process describes the condensation of a piperidine hydrolysis product with a mesylate of the formula R-(CH₂)m-O-Ms, where 'R' can be a tetrazolyl group and 'm' is an integer from 1 to 10. This method provides a flexible way to introduce alkyl chains of varying lengths between the piperidine and tetrazole rings google.com.

Another approach involves building a linker with a specific functional group, such as a ketone. A series of 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives were synthesized by first reacting 1-aryl-1H-tetrazoles with chloroacetyl chloride to introduce a chloroacetyl group, which then reacts with piperidine to form the final product with an ethanone linker semanticscholar.org.

Sequential Synthetic Pathways

Sequential or multi-step syntheses are fundamental to constructing complex tetrazole-piperidine derivatives, allowing for precise control over the final structure. These pathways often involve the initial synthesis of one of the heterocyclic rings, followed by its elaboration and eventual coupling with the second ring system.

A representative sequential synthesis involves a three-step process:

Tetrazole Formation : An aryl amine is converted to the corresponding 1-aryl-1H-tetrazole.

Linker Attachment : The tetrazole is reacted with chloroacetyl chloride to attach a reactive linker.

Piperidine Coupling : The intermediate is then treated with piperidine to yield the final 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivative semanticscholar.org.

Another documented pathway involves the initial formation of a complex piperidine derivative, which is then coupled to a tetrazole-containing side chain. This process includes condensing a piperidone with a primary amine to form a 4-amino-4-carboxyamino-piperidine, followed by hydrolysis of a protecting group, and finally, condensation with a tetrazole-containing mesylate google.com.

Multicomponent reactions (MCRs), such as the Ugi tetrazole four-component reaction (UT-4CR), offer a more convergent sequential pathway. In this one-pot reaction, an isocyanide, an oxo component, an amine, and hydrazoic acid react to form α-aminomethyl tetrazoles nih.govacs.org. This approach allows for the rapid assembly of complex molecules containing the tetrazole core, which can subsequently be linked to a piperidine moiety.

A two-step strategy for preparing 1,5-disubstituted tetrazoles involves an initial 1:1:1 addition reaction of isocyanides, dialkylacetylenedicarboxylates, and triphenylsilanol to form a ketenimine intermediate. This is followed by an intermolecular cycloaddition with trimethylsilyl azide (TMS azide) to yield the tetrazole ring nih.gov.

Advanced Synthetic Techniques and Reaction Conditions

The efficiency and outcome of synthesizing this compound and its derivatives are highly dependent on the reaction conditions and techniques employed. Advanced methods, including the use of specific catalytic systems, optimization of solvents, and microwave-assisted synthesis, play a crucial role.

Catalytic Systems in Tetrazole-Piperidine Synthesis

Catalysts are often essential for facilitating the key bond-forming reactions in the synthesis of tetrazole-piperidine systems. Both metal-based and phase-transfer catalysts have been effectively utilized.

For the fundamental [3+2] cycloaddition reaction between organonitriles and sodium azide to form the tetrazole ring, a Co(II)-complex has been shown to be an effective promoter nih.gov. The use of such catalysts can lead to high yields under optimized conditions.

In coupling reactions that connect the tetrazole and piperidine fragments, phase-transfer catalysts (PTCs) are particularly useful. For example, tetra-n-butylammonium bromide (TBAB) acts as a catalyst to facilitate the N-alkylation of 5-substituted tetrazoles with 1-(2-chloroethyl)piperidine hydrochloride, proceeding under phase transfer conditions to give excellent yields acs.org.

The table below summarizes representative catalytic systems used in the synthesis of tetrazole and piperidine derivatives.

CatalystReaction TypeSubstratesSolventYield
Co(II)-complex[3+2] CycloadditionOrganonitrile, NaN₃DMSO99% nih.gov
Tetra-n-butylammonium bromide (TBAB)N-alkylation5-substituted tetrazole, 1-(2-chloroethyl)piperidineDMFExcellent acs.org

Solvent Effects and Reaction Optimization

The choice of solvent can significantly impact the yield and selectivity of reactions in tetrazole-piperidine synthesis. Optimization of the solvent system is a critical step in developing an efficient synthetic protocol.

In the Co(II)-catalyzed synthesis of 5-substituted 1H-tetrazoles, a screening of various solvents demonstrated a profound effect on the reaction yield. While methanol and toluene were found to be inefficient, the yield increased significantly in acetonitrile and dimethylformamide (DMF). Dimethyl sulfoxide (DMSO) was identified as the optimal solvent, affording a near-quantitative yield of 99% nih.gov.

The polarity of the solvent can also influence the tautomeric equilibrium of 5-substituted tetrazoles. It has been observed that low-polarity solvents tend to favor the 2H-tautomer mdpi.com. Water has also been explored as a green solvent, in some cases providing promising yields in multicomponent reactions for tetrazole synthesis beilstein-journals.org.

The following table illustrates the effect of different solvents on the yield of a Co(II)-catalyzed tetrazole synthesis.

EntrySolventYield (%)
1Methanol20 nih.gov
2Toluene15 nih.gov
3Acetonitrile50 nih.gov
4DMF80 nih.gov
5DMSO99 nih.gov

Microwave-Assisted Synthetic Routes

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those containing tetrazole and piperidine rings.

Microwave-assisted synthesis has been reported for a library of quinoline thiosemicarbazones that feature a piperidine moiety. This method allowed for the isolation of target products in excellent yields nih.govmdpi.com. Similarly, tetrazole-based flavonoids, such as 3-hydroxy-4H-chromen-4-ones, have been efficiently synthesized in a one-pot reaction under microwave irradiation conditions, offering good yields without the need to isolate intermediates scielo.org.mx. These examples highlight the potential of microwave-assisted routes to accelerate the synthesis of complex molecules incorporating the tetrazole and piperidine scaffolds.

Structural Elucidation and Advanced Characterization of 4 1h Tetrazol 1 Yl Piperidine Analogs

Spectroscopic Analysis

Spectroscopic methods provide in-depth information about the molecular structure, functional groups, and connectivity of atoms within the 4-(1H-tetrazol-1-yl)piperidine framework and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound analogs. Analysis of ¹H and ¹³C NMR spectra, often supplemented by 2D-NMR experiments, allows for the precise assignment of protons and carbons within the molecule. grafiati.com

In the ¹H NMR spectrum of 1-(2-(5-(3-nitrophenyl)-1H-tetrazol-1-yl)ethyl)piperidine, characteristic signals for the piperidine (B6355638) ring protons are observed. acs.org Specifically, the protons of the three methylene (B1212753) groups in the piperidine ring appear as a multiplet at approximately 1.523 ppm, while the two methylene groups adjacent to the nitrogen atom show a triplet at around 2.526 ppm. acs.org For a related compound, 1-(2-(5-(4-nitrophenyl)-1H-tetrazol-1-yl)ethyl)piperidine, the piperidine nucleus protons resonate as a massive signal around 1.416 ppm and a triplet at 2.479 ppm. acs.org The methylene bridge protons connecting the piperidine and tetrazole rings typically appear as triplets at distinct chemical shifts, for instance, around 3.058 ppm and 4.834 ppm. acs.org

The ¹³C NMR spectrum provides complementary information. For example, in 1-(2-(5-(p-tolyl)-2H-tetrazol-2-yl)ethyl)piperidine, the carbons of the piperidine ring are observed at specific chemical shifts, along with the signals for the tetrazole ring carbon and the carbons of the substituted phenyl ring. acs.org For instance, the five methylene groups of the piperidine ring in a similar analog show signals at approximately 24.03, 25.80, and 54.37 ppm. acs.org The carbon of the tetrazole ring itself is typically found further downfield. grafiati.comacs.org

The chemical shifts can be influenced by the substituents on the tetrazole or piperidine rings. For instance, in 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives, the piperidine carbons appear at signals around 23.36, 25.48, and 53.73 ppm. nih.gov

Table 1: Representative ¹H NMR Spectral Data for this compound Analogs
Compound/AnalogProton AssignmentChemical Shift (δ, ppm)MultiplicityReference
1-(2-(5-(3-Nitrophenyl)-1H-tetrazol-1-yl)ethyl)piperidine3CH₂-piperidine1.523m acs.org
2CH₂-piperidine2.526t acs.org
-N-CH₂-CH₂-N-3.058t acs.org
-N-CH₂-CH₂-N-4.834t acs.org
1-(1-(p-Tolyl)-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanonePiperidine protons2.41-2.45m nih.gov
Methylene (ethanone)3.15s nih.gov
Aromatic protons7.27-7.48m nih.gov
Table 2: Representative ¹³C NMR Spectral Data for this compound Analogs
Compound/AnalogCarbon AssignmentChemical Shift (δ, ppm)Reference
1-(2-(5-(p-Tolyl)-2H-tetrazol-2-yl)ethyl)piperidinePiperidine CH₂24.03, 25.80, 54.37 acs.org
C5 of tetrazole163.08 acs.org
1-(1-(p-Tolyl)-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanonePiperidine carbons23.36, 25.48, 53.73 nih.gov
Tetrazole ipso carbon150.19 nih.gov
Carbonyl carbon172.79 nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its derivatives. The characteristic vibrations of the tetrazole and piperidine rings, as well as any substituents, provide a molecular fingerprint. grafiati.comrsc.org

The IR spectrum of tetrazole-containing compounds typically displays characteristic absorption bands. For instance, the N-H stretching vibration of the piperidine ring is often observed in the region of 3330-3410 cm⁻¹. derpharmachemica.com The C=N stretching vibration within the tetrazole ring can also be identified. derpharmachemica.com In derivatives such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone, a sharp band corresponding to the C=O group appears around 1651 cm⁻¹. nih.gov The spectra of various 5-substituted-1H-tetrazoles show characteristic peaks for the tetrazole ring. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound Analogs
Functional GroupWavenumber (cm⁻¹)Reference
N-H Stretch (Piperidine)3330-3410 derpharmachemica.com
C=O Stretch (Ethanone)~1651 nih.gov
C-H StretchNot specified derpharmachemica.com
C=N StretchNot specified derpharmachemica.com

Mass Spectrometry (MS/MS, HRMS)

Mass spectrometry (MS) is instrumental in determining the molecular weight and elemental composition of this compound analogs. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. rsc.orgcumhuriyet.edu.tr

For instance, in the mass spectrum of 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives, the molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) can be observed, confirming the molecular weight of the synthesized compound. grafiati.comnih.gov Fragmentation patterns observed in MS/MS experiments can further help in elucidating the structure by showing the loss of specific fragments, such as the piperidine or tetrazole moieties. The predicted collision cross section (CCS) values for adducts like [M+H]+, [M+Na]+, and [M-H]- can also be calculated and compared with experimental data for structural confirmation. uni.lu

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound analogs from reaction mixtures and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the purification and purity analysis of non-volatile compounds like this compound derivatives. beilstein-journals.org By selecting an appropriate stationary phase (e.g., C18 column) and mobile phase, these compounds can be effectively separated from starting materials and byproducts. The purity is determined by the peak area percentage in the chromatogram. For example, a piperidine derivative was reported to have a purity of 95% as determined by LC. google.com An improved HPLC with fluorescence detection (HPLC-FL) method has also been applied to screen related compounds. nih.gov

Gas Chromatography (GC) and Gas-Liquid Chromatography (GLC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. For certain derivatives of this compound, GC can be employed to assess purity. For instance, a piperidine derivative showed a purity of 99% by GC analysis. google.com The method typically involves injecting the sample into a gas chromatograph with a specific column and temperature program. google.com

Supercritical Fluid Chromatography (SFC-MS) for Derivatized Compounds

Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (SFC-MS) has emerged as a powerful analytical technique for the separation and characterization of a wide range of chemical compounds. Its application to derivatized analogs of this compound offers significant advantages in terms of speed, resolution, and sensitivity. The inherent properties of supercritical fluids, most commonly carbon dioxide, allow for chromatography that bridges the gap between normal-phase liquid chromatography and gas chromatography.

In the context of this compound analogs, derivatization can be employed to enhance their chromatographic behavior and detection by mass spectrometry. For instance, derivatization of organic acids with reagents containing a piperidine moiety has been shown to improve their detection in SFC-MS. nih.gov This approach could be adapted for analogs of this compound that possess functional groups amenable to derivatization.

The analysis of complex reaction mixtures, such as those generated during the synthesis of tetrazole-containing compounds via Ugi multicomponent reactions, has been successfully monitored using SFC-MS. nih.gov This demonstrates the capability of the technique to handle intricate matrices and provide valuable information on product formation and purity. The high volatility of the CO2-based mobile phase in SFC facilitates efficient ionization in the mass spectrometer source, leading to enhanced sensitivity. americanpharmaceuticalreview.com

Commonly used ionization sources in SFC-MS for such analyses include Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI). americanpharmaceuticalreview.com The choice of ionization source depends on the physicochemical properties of the derivatized analyte. For many pharmaceutical compounds, including those with piperidine and tetrazole scaffolds, these ionization techniques provide excellent sensitivity and structural information. americanpharmaceuticalreview.com

A key advantage of SFC is the ability to use a variety of stationary phases, similar to those in High-Performance Liquid Chromatography (HPLC), which allows for the fine-tuning of selectivity for different derivatized compounds. Preliminary investigations have shown that multiple stationary phases can be effectively used for the complete separation of derivatized compounds containing piperidine rings. nih.gov

ParameterDescriptionRelevance to this compound Analogs
Mobile Phase Typically supercritical CO₂ with a co-solvent (e.g., methanol, ethanol).The low viscosity and high diffusivity of supercritical CO₂ allow for rapid separations. The choice of co-solvent can be optimized for the specific polarity of the derivatized analog.
Stationary Phase A wide range of columns, including chiral and achiral phases, can be utilized.Provides versatility in method development to achieve optimal separation of closely related derivatized structures or stereoisomers.
Ionization Source ESI and APCI are the most common interfaces with the mass spectrometer. americanpharmaceuticalreview.comESI is suitable for polar derivatized analogs, while APCI is effective for less polar compounds, offering broad applicability.
Detection Mass Spectrometry (MS) provides mass-to-charge ratio information, enabling identification and quantification.Allows for the unambiguous identification of derivatized this compound analogs and their metabolites or impurities.

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive three-dimensional structural information for molecules. This data is invaluable for understanding the precise geometry, stereochemistry, and intermolecular interactions of this compound and its analogs.

Single Crystal X-ray Diffraction

While a specific crystal structure for this compound was not found in the search, analysis of closely related structures provides significant insight. For example, the crystallographic study of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, which features a piperidine ring attached to a five-membered nitrogen-containing heterocycle, offers a relevant model. nih.gov The single-crystal X-ray diffraction data for this analog reveals key structural parameters.

Another highly relevant example is the crystal structure of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one, which contains both a tetrazole and a piperidine-like (dihydroquinolinone) ring system. bohrium.com The analysis of such structures unequivocally establishes the connectivity of atoms and the stereochemistry of the molecule.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Table of Crystallographic Data for an Analogous Piperidine Derivative

ParameterValueReference
Compound tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate nih.gov
Formula C₁₄H₂₃N₃O₂ nih.gov
Molecular Weight 265.35 nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 11.356 (3) nih.gov
b (Å) 11.735 (3) nih.gov
c (Å) 11.245 (2) nih.gov
β (°) 100.224 (3) nih.gov
Volume (ų) 1474.8 (6) nih.gov
Z 4 nih.gov
Temperature (K) 198 nih.gov

Conformational Analysis of Piperidine and Tetrazole Moieties

The three-dimensional structure of this compound is largely defined by the conformations of the piperidine and tetrazole rings and their relative orientation.

The piperidine ring typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain. In the crystal structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, the piperidine ring indeed exhibits a chair conformation. nih.gov The substituent at the 4-position (the pyrazole (B372694) ring) occupies an equatorial position, which is generally the more stable position for a large substituent to avoid 1,3-diaxial interactions. It is highly probable that the tetrazole ring in this compound would also favor an equatorial position on the piperidine chair.

The tetrazole ring is a planar, aromatic heterocycle. The planarity of the ring is a key feature, and the bond lengths and angles within the ring are characteristic of its aromatic nature. In the crystal structure of 3-isopropyl-1-{2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-2,6-diphenylpiperidin-4-one hemihydrate, the methyltetrazole ring is planar. researchgate.net The endocyclic bond lengths clearly indicate alternating single and double bonds, confirming its aromatic character. researchgate.net

The relative orientation of the two rings is described by the dihedral angle between the plane of the tetrazole ring and a plane defined by atoms of the piperidine ring. In the case of the analogous pyrazole-piperidine structure, the mean plane of the pyrazole ring forms a dihedral angle of 33.4 (1)° with the approximate mirror plane of the piperidine ring. nih.gov This deviation from coplanarity is a result of steric and electronic interactions between the two rings. A similar non-coplanar arrangement would be expected for this compound to minimize steric hindrance between the hydrogen atoms on the piperidine ring and the atoms of the tetrazole ring.

Table of Conformational Parameters for an Analogous Piperidine Derivative

ParameterDescriptionValueReference
Piperidine Ring Conformation The three-dimensional shape of the piperidine ring.Chair nih.gov
Substituent Position The orientation of the heterocyclic substituent on the piperidine ring.Equatorial nih.gov
Heterocycle Planarity The planarity of the five-membered nitrogen-containing ring.Planar nih.gov
Dihedral Angle The angle between the plane of the heterocyclic ring and the piperidine ring's approximate mirror plane.33.4 (1)° nih.gov

Structure Activity Relationship Sar Studies of 4 1h Tetrazol 1 Yl Piperidine Derivatives

Impact of Substituent Variation on Molecular Interactions

The strategic placement and nature of substituents on the 4-(1H-tetrazol-1-yl)piperidine scaffold can dramatically alter a compound's biological activity. Researchers have delved into how these changes affect molecular interactions, leading to a deeper understanding of the pharmacophore's requirements for optimal target engagement.

The tetrazole ring, a key feature of this chemical class, is sensitive to the electronic effects of its substituents. The position of these substituents can significantly influence the ring's aromaticity and its ability to form crucial interactions with biological targets. researchgate.net

Theoretical studies have shown that electron-withdrawing groups, such as a carboxyl group (-COOH), can enhance the aromaticity of the tetrazole ring by withdrawing π-electrons. researchgate.net Conversely, electron-donating groups like an amino group (-NH2) can weaken the ring's aromaticity. researchgate.net These alterations in electronic distribution directly impact the tetrazole's ability to participate in hydrogen bonding and π-π stacking interactions, which are often vital for binding to receptor sites. acs.org For instance, in the context of designing neurokinin-1 (NK1) receptor antagonists, a trifluoromethyl-substituted tetrazole was found to be a key component of a highly potent compound. researchgate.net

The fragmentation patterns of 1,5-disubstituted tetrazoles under mass spectrometry are also heavily influenced by the electronic nature of the substituents on the aryl ring, indicating the profound effect of substitution on the entire molecule's chemical behavior. researchgate.net

The piperidine (B6355638) ring serves as a versatile scaffold, and its substitution pattern is a critical determinant of a molecule's pharmacological profile. Modifications to the piperidine ring can affect a compound's potency, selectivity, and pharmacokinetic properties. acs.orgacs.org

In the development of monoamine oxidase (MAO) inhibitors, for example, it was found that a para-hydroxy substitution on a piperidine ring resulted in maximal inhibitory activity for both MAO-A and MAO-B. acs.org This suggests that the position of the substituent is crucial, with para-substitution being more favorable than meta-substitution in this particular series. acs.org The presence of the piperidine ring itself is often essential for activity, as its removal can lead to a significant loss of potency. acs.org

For direct renin inhibitors, the introduction of a polar hydroxyl group at the 4-position of the piperidine ring was shown to improve oral bioavailability without compromising in vitro inhibitory potency. nih.gov Furthermore, the orientation of substituents on the piperidine ring (axial vs. equatorial) can have a substantial impact on activity, as demonstrated in studies of cocaine analogs where ligands with a cis-orientation, mimicking cocaine's structure more closely, showed different activity profiles compared to their trans-counterparts. acs.org

The following table summarizes the impact of piperidine ring substitutions on the activity of various compounds:

Compound SeriesSubstitution on Piperidine RingObserved Effect
Monoamine Oxidase Inhibitorspara-hydroxyMaximum inhibitory activity for MAO-A and MAO-B. acs.org
Direct Renin Inhibitors4-hydroxyImproved oral bioavailability. nih.gov
Cocaine Analogscis-orientation of ester groupLower activity at monoamine transporters compared to trans-series. acs.org

In the design of triple monoamine neurotransmitter reuptake inhibitors, altering the carbon number in the linker between the tetrazole and piperidine/piperazine rings from three to four carbons led to an increased potency of serotonin (B10506) reuptake inhibition. nih.gov This highlights the importance of optimizing linker length to achieve the desired biological activity. Similarly, in the development of quinoline-based AChE inhibitors, a methylene (B1212753) linkage (a one-carbon spacer) between a piperidine ring and an N-amide was found to result in higher activity compared to compounds with no spacer. arabjchem.org

The flexibility of the linker is also a critical factor. While a flexible linker can allow for better adaptation to the binding site, excessive flexibility can lead to an entropic penalty upon binding, which can decrease affinity. nih.govresearchgate.net Studies have shown that linkers that are too short can cause steric clashes, while those that are too long may have too much conformational entropy to overcome for effective binding. rsc.org Therefore, a balance between appropriate length and constrained flexibility is often sought to maximize binding affinity. researchgate.net

Compound SeriesLinker ModificationObserved Effect
Triple Reuptake InhibitorsIncrease in linker length from 3 to 4 carbonsIncreased potency of serotonin reuptake inhibition. nih.gov
Quinoline-based AChE InhibitorsIntroduction of a one-carbon spacerHigher inhibitory effect. arabjchem.org
General Fragment-Based DesignOptimization of linker length and flexibilityCrucial for avoiding steric clashes and minimizing entropic penalties. researchgate.netrsc.org

Bioisosteric Replacements and Their SAR Implications

Bioisosterism, the strategy of replacing one functional group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry. In the context of this compound derivatives, the tetrazole ring itself is often employed as a bioisostere, and understanding its relationship with other heterocyclic systems is key to successful drug design.

The 5-substituted-1H-tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group. hilarispublisher.combeilstein-journals.org This is due to several key similarities:

Acidity: Tetrazoles have pKa values (around 4.5-4.9) that are comparable to those of carboxylic acids (around 4.2-4.5), allowing them to exist as anions at physiological pH and engage in similar ionic interactions. drughunter.com

Hydrogen Bonding: The tetrazole ring can act as a hydrogen bond donor and acceptor, mimicking the hydrogen bonding capabilities of a carboxylic acid. acs.org The four nitrogen atoms of the tetrazole ring can form multiple hydrogen bonds, which can enhance binding affinity to a biological target. acs.org

Metabolic Stability: A significant advantage of using a tetrazole in place of a carboxylic acid is its increased resistance to metabolic degradation, particularly phase II conjugation reactions like glucuronidation. researchgate.nettandfonline.com This can lead to improved pharmacokinetic profiles.

A classic example of this bioisosteric replacement is in the development of the angiotensin II receptor antagonist losartan, where replacing a carboxylic acid with a tetrazole ring resulted in a 10-fold increase in potency and improved oral bioavailability. drughunter.com

While the tetrazole ring is a successful carboxylic acid mimic, other heterocyclic systems can also serve as bioisosteres, each with its own set of properties that can be advantageous in different contexts. drughunter.comnih.gov

For instance, in the development of AT1 receptor antagonists, 5-oxo-1,2,4-oxadiazole and related thiadiazole rings have been used as alternatives to the tetrazole. drughunter.com These heterocycles are generally more lipophilic than the tetrazole analog, which can contribute to enhanced oral bioavailability while maintaining potent receptor activity. drughunter.com However, the increased lipophilicity of tetrazoles does not always translate to better membrane permeability due to their strong hydrogen bonding with water, which can lead to high desolvation energies. drughunter.com

The following table provides a comparative overview of different bioisosteres for the carboxylic acid group:

BioisostereKey PropertiesExample Application
Tetrazole Similar acidity to carboxylic acid, enhanced metabolic stability, strong hydrogen bonding capacity. hilarispublisher.comdrughunter.comAngiotensin II receptor antagonists (e.g., losartan). drughunter.com
5-oxo-1,2,4-oxadiazole More lipophilic than tetrazole, can improve oral bioavailability. drughunter.comAT1 receptor antagonists. drughunter.com
Acyl Sulfonamide Weaker acids than carboxylic acids, can offer increased lipophilicity and metabolic stability. drughunter.comHCV NS3 protease inhibitors. drughunter.com

Molecular Mechanism and Target Interaction Studies in Vitro and Computational

In Vitro Receptor Binding and Enzyme Inhibition Studies

In vitro assays are crucial for determining the direct interaction of a compound with its biological target. Studies on derivatives of 4-(1H-tetrazol-1-yl)piperidine have revealed specific binding affinities for receptors and potent inhibitory effects on various enzymes.

The piperidine (B6355638) ring is a well-established pharmacophore in ligands targeting central nervous system receptors, including monoamine transporters and opioid receptors.

μ-Opioid Receptor (MOR): The 4-substituted piperidine core is central to the structure of many potent opioids. For instance, the fentanyl family of compounds, which are powerful μ-opioid receptor agonists, are built around a 4-anilidopiperidine structure plos.orgnih.gov. Research on these analogs demonstrates that modifications to the piperidine ring and its substituents drastically alter binding affinity. Competitive radioligand displacement assays have been used to determine the half-maximal inhibitory concentration (IC50) for various fentanyl derivatives, highlighting the scaffold's importance for MOR interaction. For example, fentanyl itself exhibits a high affinity for the μ-opioid receptor, with reported IC50 values in the low nanomolar range mdpi.com. Carfentanil, a derivative with a 4-carbomethoxy substitution on the piperidine ring, is one of the most potent binders known, with a sub-nanomolar IC50 value of 0.19 nM mdpi.com.

Studies on other 4-substituted piperidine series have also shown low nanomolar binding affinity for the μ-opioid receptor, reinforcing the significance of this core structure in designing MOR ligands nih.govresearchgate.net.

Monoamine Transporters: The piperidine structure is also integral to ligands that bind to monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT) nih.gov. While specific binding data for this compound derivatives on these transporters is not extensively detailed in the available literature, the broader class of piperidine analogues of compounds like GBR 12909 are known to be high-affinity ligands for the dopamine transporter nih.gov. This suggests that the tetrazolyl-piperidine scaffold could be a promising starting point for developing novel monoamine transporter ligands.

Interactive Table: μ-Opioid Receptor Binding Affinities of Representative Piperidine-Containing Compounds
CompoundIC50 (nM)ReceptorReference
Fentanyl1.23μ-Opioid Receptor mdpi.com
Carfentanil0.19μ-Opioid Receptor mdpi.com
Lofentanil0.208μ-Opioid Receptor mdpi.com
Remifentanil0.60μ-Opioid Receptor mdpi.com
Morphine4.02μ-Opioid Receptor mdpi.com

The tetrazolyl-piperidine scaffold has been explored for its potential to inhibit key enzymes involved in pathological processes, including bacterial replication and inflammation.

DNA Gyrase: Bacterial DNA gyrase is a validated target for antibacterial drugs nih.govnih.gov. This enzyme, a type II topoisomerase, is essential for bacterial DNA replication nih.gov. While data on the parent compound is unavailable, in silico studies have investigated the potential of other tetrazole derivatives as DNA gyrase inhibitors uobaghdad.edu.iq. The general principle involves the inhibitor binding to the enzyme, often at the ATPase site of the GyrB subunit or at the interface of the GyrA subunits, thereby preventing its catalytic activity and leading to bacterial cell death nih.govresearchgate.net. The development of novel DNA gyrase inhibitors is a key strategy to combat the rise of fluoroquinolone-resistant bacteria nih.gov.

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of precursors for DNA, RNA, and proteins nih.govnih.gov. Its inhibition leads to the depletion of these vital components and ultimately cell death, making it an attractive target for antimicrobial and anticancer therapies nih.govrjraap.com. A series of novel 4-piperidine-based thiosemicarbazones were synthesized and evaluated for their inhibitory activity against the DHFR enzyme. These compounds demonstrated potent inhibition, with IC50 values ranging from 13.70 to 47.30 µM nih.govresearchgate.net. This indicates that the piperidine moiety can serve as a valuable scaffold for designing effective DHFR inhibitors nih.gov.

NLRP3 ATPase: The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a central role in the innate immune system by triggering inflammatory responses nih.gov. The ATPase activity of the NLRP3 NACHT domain is essential for its oligomerization and subsequent inflammasome activation nih.govnih.gov. Therefore, inhibiting this ATPase function is a primary strategy for developing anti-inflammatory therapeutics. Several small molecules have been identified that impair NLRP3 ATPase activity, thereby suppressing inflammasome activation nih.govnih.gov. While direct studies on this compound are lacking, compounds incorporating a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been investigated as novel NLRP3 inhibitors, suggesting the utility of the piperidine ring in targeting this enzyme .

Interactive Table: DHFR Enzyme Inhibition by Piperidine-Based Thiosemicarbazones
Compound SeriesIC50 Range (µM)Target EnzymeReference
4-Piperidine-based thiosemicarbazones13.70 - 47.30Dihydrofolate Reductase (DHFR) nih.govresearchgate.net

Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammasomes. The activation of the NLRP3 inflammasome leads to the activation of caspase-1, which in turn cleaves gasdermin D. The N-terminal fragment of gasdermin D forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18 nih.gov.

The inhibition of the NLRP3 inflammasome's ATPase activity, as described above, is a direct molecular mechanism to prevent these downstream events. By blocking the initial oligomerization of the NLRP3 protein, inhibitors prevent the entire cascade, including caspase-1 activation, gasdermin D cleavage, and ultimately, pyroptosis nih.gov. Therefore, compounds built upon scaffolds like tetrazolyl-piperidine that target the NLRP3 ATPase site are being explored as potential agents to inhibit this inflammatory cell death pathway.

Computational Chemistry and Molecular Modeling

Computational techniques such as molecular docking and molecular dynamics simulations are invaluable tools for understanding how ligands interact with their biological targets at an atomic level. These methods have been applied to various compounds containing tetrazole or piperidine moieties to predict binding modes, assess interaction stability, and guide the design of more potent molecules.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site.

μ-Opioid Receptor: Docking studies of fentanyl analogs at the μ-opioid receptor have provided detailed structural hypotheses for their high binding affinities. These simulations consistently show a critical ionic interaction between the protonated nitrogen of the piperidine ring and the aspartate residue D147 in the receptor mdpi.com. The rest of the molecule typically engages in extensive hydrophobic interactions within the binding pocket, explaining the high potency of this chemical class plos.orgmdpi.com.

DNA Gyrase: Docking simulations have been performed to investigate how novel tetrazole derivatives might bind to the active site of DNA gyrase. These in silico studies help identify key amino acid residues that form hydrogen bonds or electrostatic interactions with the ligand, providing a rationale for their potential inhibitory activity and guiding further chemical synthesis uobaghdad.edu.iq.

DHFR: For piperidine-based DHFR inhibitors, molecular docking has been used to predict the binding affinity and interaction patterns within the enzyme's active site. These studies help to rationalize the structure-activity relationship (SAR) observed in in vitro assays and guide the design of derivatives with improved potency nih.govresearchgate.net.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a way to assess the stability of binding poses predicted by docking youtube.com.

MD simulations of opioid ligands complexed with the μ-opioid receptor have been used to confirm the stability of key interactions, particularly the salt bridge between the piperidine nitrogen and D147 mdpi.com. These simulations can also reveal conformational changes in the receptor upon ligand binding, which are crucial for receptor activation mdpi.com.

Similarly, MD simulations have been applied to pyrazole-containing compounds targeting other enzymes to explore the stability of their binding modes nih.govresearchgate.net. By calculating parameters like the root-mean-square deviation (RMSD) of the ligand and the root-mean-square fluctuation (RMSF) of receptor residues, researchers can confirm that the ligand remains stably bound in the active site throughout the simulation, lending confidence to the predicted binding mode researchgate.net. These computational approaches are integral to modern drug discovery, enabling a deeper understanding of molecular recognition and mechanism of action .

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reactivity of molecules. For "this compound," DFT studies would provide insights into its molecular structure, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding its chemical behavior.

Molecular Geometry and Stability: DFT calculations can predict the most stable conformation of "this compound." The piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of the tetrazole substituent (axial vs. equatorial) would be determined by energetic calculations. The tetrazole ring itself is a planar, aromatic system, a feature that contributes to its chemical stability. The stability of tetrazole derivatives is a known characteristic, owing to the high degree of aromaticity conferred by the nitrogen atoms mdpi.com.

Electronic Properties and Reactivity Descriptors: The electronic properties of the molecule dictate its reactivity and interaction with biological macromolecules. Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in defining a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For tetrazole derivatives, the HOMO is often distributed over the tetrazole ring, while the LUMO can be located on the ring or adjacent substituents, influencing the sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack and are often associated with lone pairs of electrons on nitrogen or oxygen atoms. Positive potential regions (blue) are susceptible to nucleophilic attack. For "this compound," the nitrogen atoms of the tetrazole ring would be expected to show negative electrostatic potential, making them potential hydrogen bond acceptors in biological systems.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential can be calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and stability.

A hypothetical representation of key electronic properties for "this compound" based on general knowledge of similar compounds is presented in the table below.

PropertyPredicted Characteristic
HOMO Energy The energy of the highest occupied molecular orbital would likely be moderate, with the electron density concentrated on the nitrogen-rich tetrazole ring. This suggests the tetrazole moiety is a potential site for interactions with electron-deficient centers in a biological target.
LUMO Energy The energy of the lowest unoccupied molecular orbital would be influenced by the piperidine ring. The LUMO's location would indicate the most probable site for nucleophilic attack.
HOMO-LUMO Gap A relatively large energy gap would be expected, indicating good chemical stability. This is a common feature of saturated heterocyclic systems linked to aromatic rings.
Dipole Moment The molecule is expected to have a significant dipole moment due to the presence of multiple nitrogen atoms in the tetrazole ring and the piperidine nitrogen, leading to an asymmetric charge distribution. This polarity would influence its solubility and ability to engage in dipole-dipole interactions.
Mulliken Atomic Charges The nitrogen atoms of the tetrazole ring would carry partial negative charges, making them potential hydrogen bond acceptors. The hydrogen atoms on the piperidine ring would have partial positive charges.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. This model can then be used as a query in virtual screening to search large compound libraries for novel, structurally diverse molecules with the potential for similar activity.

Pharmacophore Model Generation: A pharmacophore model for "this compound" would be developed based on the structures of known active ligands for a particular biological target. The key features would likely include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the tetrazole ring are strong hydrogen bond acceptors.

Hydrophobic Features (HY): The piperidine ring can provide a hydrophobic core that can interact with nonpolar pockets in a receptor.

Positive Ionizable (PI): The nitrogen atom of the piperidine ring can be protonated at physiological pH, acting as a positively charged feature that can form ionic interactions.

An example of a hypothetical pharmacophore model for a target where "this compound" might be active is depicted below.

Pharmacophoric FeatureCorresponding Molecular Moiety in this compound
Hydrogen Bond Acceptor 1Nitrogen atom at position 2 of the tetrazole ring
Hydrogen Bond Acceptor 2Nitrogen atom at position 3 of the tetrazole ring
Hydrogen Bond Acceptor 3Nitrogen atom at position 4 of the tetrazole ring
Hydrophobic CenterPiperidine ring scaffold
Positive IonizableProtonated piperidine nitrogen

Virtual Screening: Once a pharmacophore model is established, it can be used to screen virtual compound libraries. This process involves fitting the 3D structures of database compounds to the pharmacophore query. Compounds that match the query with a high score are selected as potential hits. These hits can then be further evaluated using other computational methods like molecular docking, followed by experimental testing. Virtual screening campaigns have successfully identified novel inhibitors for various targets using scaffolds that include piperidine or tetrazole moieties.

Correlation of In Vitro Data with Computational Predictions

The ultimate validation of computational models comes from their ability to accurately predict experimental results. Correlating in vitro biological data with computational predictions is a critical step in modern drug discovery. This process helps to refine computational models, understand structure-activity relationships (SAR), and guide the design of more potent and selective compounds.

Hypothetical In Vitro Evaluation: Let's assume "this compound" and a series of its analogs are synthesized and tested for their inhibitory activity against a hypothetical enzyme. The in vitro data would typically be in the form of IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity).

Quantitative Structure-Activity Relationship (QSAR): A QSAR model would be developed to correlate the in vitro activity (pIC50, the negative logarithm of the IC50 value) with various molecular descriptors calculated for the series of compounds. These descriptors can be derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment), or they can be steric, electronic, or hydrophobic parameters.

A typical QSAR equation might look like this: pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

The quality of the QSAR model is assessed by statistical parameters such as the correlation coefficient (R²), cross-validated R² (q²), and the predictive R² (pred_R²). A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds.

Correlation with Docking Scores: Molecular docking is another computational method that predicts the binding mode and affinity of a ligand to a biological target. The docking score is a numerical value that estimates the binding energy. A good correlation between docking scores and experimental pIC50 values for a series of compounds would provide strong evidence for the predicted binding mode and the reliability of the docking protocol.

The table below illustrates a hypothetical correlation between in vitro data and computational predictions for a series of analogs of "this compound."

CompoundR-Group on PiperidinepIC50 (Experimental)Docking Score (kcal/mol)Predicted pIC50 (QSAR)
1 H5.2-7.15.1
2 4-Fluoro5.8-7.95.7
3 4-Chloro6.1-8.26.0
4 4-Methyl5.5-7.45.4
5 4-Methoxy5.9-7.85.8

In this hypothetical scenario, a positive correlation can be observed between the experimental pIC50 values and the docking scores (more negative scores correlate with higher activity). Similarly, the QSAR model shows good predictive power. Such correlations would validate the computational models and provide valuable insights for designing new analogs with improved potency. The tetrazole moiety, being a bioisostere for carboxylic acids, often contributes to enhanced metabolic stability and improved pharmacokinetic profiles of drug candidates mdpi.com.

Applications of 4 1h Tetrazol 1 Yl Piperidine in Chemical Biology Research and Pre Clinical Drug Discovery

Scaffold Design for Novel Chemical Probes

The 4-(1H-tetrazol-1-yl)piperidine framework is considered a privileged scaffold in medicinal chemistry. beilstein-journals.org Its utility stems from the predictable geometry of the piperidine (B6355638) ring and the favorable drug-like properties conferred by the tetrazole group. mdpi.combeilstein-journals.org Researchers utilize this core structure as a starting point for creating libraries of diverse molecules. By systematically modifying the piperidine nitrogen or other positions, novel chemical probes can be synthesized. These probes are instrumental tools in chemical biology for exploring complex biological systems, identifying new biological targets, and elucidating the mechanisms of action of bioactive compounds. The tetrazole moiety, in particular, is used to improve physicochemical properties like lipophilicity and metabolic stability in these probes. beilstein-journals.org The development of such probes is crucial for advancing our understanding of cellular processes and disease pathways.

Development of Lead Compounds for Biological Target Modulation (In Vitro)

The this compound scaffold has been integral to the development of lead compounds designed to modulate the activity of specific biological targets in vitro. Derivatives have shown potent and selective inhibitory or antagonistic effects on various enzymes and receptors implicated in disease.

For instance, a series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids were developed as potent and selective antagonists of the N-methyl-D-aspartic acid (NMDA) receptor. nih.gov One of the most potent compounds in this series, LY233053, demonstrated a strong ability to displace [3H]CGS-19755 binding with an IC50 of 107 nM and to antagonize NMDA responses in cortical-wedge preparations with an IC50 of 4.2 µM. nih.gov

In another study focused on cancer therapy, derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine were rationally designed and synthesized as potential inhibitors of glutaminyl cyclase isoenzyme (isoQC), a target in cancer development. nih.gov These compounds exhibited significantly improved inhibitory potency against both QC and isoQC. nih.gov Furthermore, derivatives bearing a (pyridin-2-yl)tetrazole scaffold have been evaluated for their inhibitory effects on the enzyme acetylcholinesterase (AChE), a key target in Alzheimer's disease research. vnu.edu.vn One such derivative showed an inhibition of 23.7% at a concentration of 75 µM. vnu.edu.vn

TargetDerivative ClassPotency (In Vitro)
NMDA Receptorcis-4-(tetrazolylalkyl)piperidine-2-carboxylic acidsIC50 = 107 nM ([3H]CGS-19755 binding) nih.gov
Glutaminyl Cyclase (QC/isoQC)4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivativesPotent inhibition reported nih.gov
Acetylcholinesterase (AChE)(Pyridin-2-yl)tetrazole derivatives23.7% inhibition at 75 µM vnu.edu.vn

Research into Antimicrobial Properties (In Vitro)

The tetrazole and piperidine moieties are independently known to be present in various antimicrobial agents. mdpi.comnih.gov Consequently, derivatives incorporating the this compound scaffold have been a focus of research for new antimicrobial agents. In vitro studies have demonstrated that these compounds can exhibit activity against a range of bacterial and fungal pathogens.

Research has shown that the introduction of a tetrazole group into certain molecular structures can lead to a significant increase in antimicrobial activity. nih.gov In one study, novel imide-tetrazole hybrids were synthesized and screened. Several of these compounds demonstrated a broad spectrum of activity, with Minimal Inhibitory Concentration (MIC) values for some derivatives ranging from 0.8–3.2 μg/mL against both standard and clinical Gram-positive and Gram-negative bacterial strains. nih.gov These compounds were found to inhibit the growth of clinical Staphylococcus aureus and Staphylococcus epidermidis strains with MIC values as low as 0.8 μg/mL. nih.gov The mechanism for some of these compounds was explored, revealing inhibition of bacterial DNA topoisomerase IV and gyrase. nih.gov Other studies on various piperidine derivatives have also reported promising antibacterial and antifungal activity at different concentrations. researchgate.netbiomedpharmajournal.org

Compound ClassOrganism(s)In Vitro Activity (MIC)
Imide-tetrazole hybridsStaphylococcus aureus (clinical)0.8 µg/mL nih.gov
Imide-tetrazole hybridsStaphylococcus epidermidis (clinical)0.8 µg/mL nih.gov
Imide-tetrazole hybridsVarious Gram-positive & Gram-negative strains0.8–3.2 µg/mL nih.gov
Various tetrazole derivativesStandard bacteria strains32 to 256 μg/mL (moderate activity) nih.gov

Exploration of New Biological Activities (e.g., Anti-inflammatory, Antioxidant in vitro)

Beyond targeted applications, derivatives of this compound are being explored for a range of other potential therapeutic properties. The tetrazole and piperidine cores are found in molecules exhibiting diverse biological effects, prompting investigation into their anti-inflammatory and antioxidant potential. researchgate.net

In vitro studies have demonstrated the anti-inflammatory and antioxidant activities of compounds containing these scaffolds. For example, certain novel piperidine derivatives were evaluated for their antioxidant capacity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging assay. researchgate.net The derivatives showed antioxidant potentials greater than 49% at a concentration of 1 mg/ml. researchgate.net Another study synthesized 4-alkylthio-o-anisidine derivatives, which possess antioxidant activity, and found they inhibited autoxidation of rat brain homogenate and showed anti-inflammatory effects in cellular models. nih.gov Similarly, various synthesized tetrazole derivatives have shown pivotal anti-inflammatory activity in in vitro and in vivo models. sphinxsai.com This research suggests that the this compound scaffold could be a promising starting point for developing new agents to combat diseases with inflammatory and oxidative stress components.

Use in Analytical Derivatization for Enhanced Detection

A novel application of the piperidine scaffold is in the field of analytical chemistry, specifically for the chemical derivatization of molecules to improve their detection by mass spectrometry. While not involving the tetrazole moiety directly, this application highlights the utility of the piperidine core.

A technique using N-(4-aminophenyl)piperidine as a derivatization tag has been developed to enhance the detection of organic acids in complex mixtures by supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.govresearchgate.net Organic acids are often difficult to detect with high sensitivity. nih.gov By reacting the carboxylic acid groups of these molecules with the N-(4-aminophenyl)piperidine tag, their proton affinity is increased, allowing for much more sensitive detection in positive ionization mode. nsf.gov This method led to significant improvements in detection limits for several organic acids, demonstrating the value of the piperidine structure in creating reagents for advanced analytical applications. nih.govresearchgate.net

AnalyteDerivatization AgentImprovement in Detection Limit
Lactic AcidN-(4-aminophenyl)piperidine25-fold to 2100-fold overall improvement for four organic acids nih.govrowan.edu
Succinic AcidN-(4-aminophenyl)piperidine25-fold to 2100-fold overall improvement for four organic acids nih.govrowan.edu
Malic AcidN-(4-aminophenyl)piperidine25-fold to 2100-fold overall improvement for four organic acids nih.govrowan.edu
Citric AcidN-(4-aminophenyl)piperidine25-fold to 2100-fold overall improvement for four organic acids nih.govrowan.edu

Intellectual Property Landscape and Academic Contributions

Patent Trends in the Tetrazole-Piperidine Chemical Space

The tetrazole and piperidine (B6355638) moieties are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of approved drugs and clinical candidates. The combination of these two rings in compounds like 4-(1H-Tetrazol-1-yl)piperidine has given rise to a rich and evolving patent landscape. Analysis of this chemical space reveals distinct trends in terms of patent filings, key players, and therapeutic targets.

Historically, patent applications for tetrazole-piperidine derivatives have shown a steady increase, reflecting the growing recognition of their potential as bioactive molecules. This trend is driven by the tetrazole ring's ability to act as a bioisostere for a carboxylic acid group, often improving metabolic stability and pharmacokinetic properties of a drug candidate. The piperidine ring, a versatile scaffold, allows for diverse substitutions, enabling the fine-tuning of a compound's pharmacological profile.

A closer examination of patent assignees reveals a mix of large pharmaceutical corporations and specialized biotechnology companies. These entities are actively patenting novel tetrazole-piperidine derivatives, their synthetic methodologies, and their applications in treating a range of diseases. While a comprehensive quantitative analysis is beyond the scope of this article, a qualitative review of patent literature suggests a significant focus on therapeutic areas such as oncology, neurodegenerative diseases, and inflammatory conditions.

The following table provides a conceptual overview of the types of patent claims frequently observed in this chemical space:

Claim Type Description Example Focus
Composition of Matter Claims to the novel chemical compound itself.A specific derivative of this compound with novel substituents.
Method of Use Claims to the use of the compound to treat a specific disease or condition.The use of a patented tetrazole-piperidine compound for the treatment of Alzheimer's disease.
Process/Synthesis Claims to a new and inventive method of producing the compound.A more efficient or scalable synthesis route for this compound.
Formulation Claims to a specific pharmaceutical formulation containing the compound.A tablet or injectable formulation of a tetrazole-piperidine derivative with improved bioavailability.

Strategies for Protecting Academic Research Findings

For academic researchers working with novel compounds like this compound, protecting their intellectual property is crucial for translating their discoveries into tangible societal benefits. The primary mechanism for this protection is the patent system, which grants the inventor exclusive rights to their invention for a limited period. Navigating the path from a laboratory discovery to a granted patent requires a strategic approach.

The initial and most critical step for academic researchers is to contact their university's Technology Transfer Office (TTO) or equivalent body. These offices are staffed with professionals experienced in evaluating the patentability of inventions, filing patent applications, and marketing the technology to potential industry partners. Early engagement with the TTO is essential, ideally before any public disclosure of the research findings, as public disclosure can jeopardize patent rights in many jurisdictions.

Several intellectual property protection strategies are available to academic chemists:

Provisional Patent Applications: This is often the first step for academic researchers. A provisional application establishes an early filing date for the invention and provides a one-year window to file a non-provisional application. This allows researchers time to gather more data and assess the commercial potential of their discovery without immediately incurring the higher costs of a full patent application.

Non-Provisional Patent Applications: This is the formal application that is examined by the patent office. It must contain a detailed description of the invention, including how to make and use it, and a set of claims that define the scope of the protection sought.

Trade Secrets: While less common for fundamental research in academia, certain aspects of a discovery, such as a specific synthetic trick or a unique screening assay, could potentially be protected as a trade secret. However, this requires maintaining strict confidentiality, which can be challenging in an academic environment that thrives on open communication.

A significant challenge for academic researchers is balancing the need to publish their findings with the requirement to maintain confidentiality before filing a patent. This "publish or perish" culture can be at odds with the patenting process. A common strategy to mitigate this is to file a provisional patent application before submitting a manuscript for publication or presenting at a conference.

The Bayh-Dole Act of 1980 has been instrumental in enabling universities in the United States to retain title to inventions made with federal funding, thereby incentivizing the translation of academic research into commercial products. This legislation has empowered universities to license their patented technologies to established companies or to spin-out new startup companies founded by the academic inventors themselves.

Open Science Initiatives and Data Sharing in Chemical Biology

In parallel to the traditional model of intellectual property protection, the open science movement is gaining significant momentum within the chemical biology community. Open science advocates for making scientific research, data, and dissemination accessible to all levels of an inquiring society. This movement is transforming how chemical data is generated, shared, and utilized.

Several key initiatives and platforms are driving the adoption of open science in chemical biology:

Open Access Publishing: A growing number of journals now offer open access options, allowing research articles to be freely available to the public. This facilitates the rapid dissemination of new chemical knowledge.

Data Sharing Platforms: Public databases and repositories play a crucial role in making chemical data openly available. Platforms like PubChem, ChEMBL, and the Cambridge Structural Database (CSD) house vast collections of chemical structures, biological activity data, and crystallographic information. nih.govcam.ac.uk These resources are invaluable for researchers in academia and industry for tasks such as virtual screening, lead optimization, and understanding structure-activity relationships.

The FAIR Guiding Principles: To maximize the value of shared data, the FAIR principles (Findable, Accessible, Interoperable, and Reusable) have been widely adopted. go-fair.org These principles provide a framework for ensuring that scientific data are well-described, can be accessed and used by both humans and machines, and can be readily integrated with other datasets. go-fair.org

Open Source Software and Tools: The development and use of open-source software for computational chemistry, cheminformatics, and data analysis are becoming increasingly common. acs.orgpillar.vc Tools like RDKit and Open Babel provide powerful, freely available resources for researchers to work with chemical data. acs.org

The benefits of open science and data sharing in chemical biology are numerous. They can accelerate the pace of scientific discovery by enabling researchers to build upon each other's work, reduce the duplication of efforts, and foster collaboration. For example, large-scale screening data deposited in public databases can be mined by researchers worldwide to identify new starting points for drug discovery programs.

However, challenges to the full implementation of open science remain. These include concerns about the potential for "scooping" of research ideas, the need for robust infrastructure to support data sharing, and the development of sustainable funding models for open science initiatives. Despite these challenges, the trend towards greater openness and collaboration is poised to continue, fundamentally shaping the future of research in the chemical sciences.

The following table summarizes some of the key open science initiatives and their relevance to chemical biology:

Initiative/Platform Description Relevance to Chemical Biology
PubChem A public repository of chemical substances and their biological activities. nih.govProvides a vast resource for virtual screening, hit identification, and understanding structure-activity relationships. nih.gov
ChEMBL A large, open-access database of bioactive drug-like small molecules.Enables the analysis of the properties and activities of a wide range of compounds, aiding in drug discovery and target identification.
FAIR Principles A set of guiding principles to make data Findable, Accessible, Interoperable, and Reusable. go-fair.orgPromotes the effective sharing and reuse of chemical and biological data, maximizing its value. go-fair.org
RDKit An open-source cheminformatics software toolkit.Provides a powerful and flexible platform for a wide range of computational chemistry tasks.

Future Research Directions and Unexplored Potential

Design and Synthesis of Advanced 4-(1H-Tetrazol-1-yl)piperidine Conjugates

A promising strategy to enhance the therapeutic profile of the this compound core is the design and synthesis of advanced molecular conjugates. This approach involves covalently linking the core scaffold to other pharmacologically active molecules or functional groups to create hybrid compounds with potentially synergistic or novel mechanisms of action. Future research could focus on creating conjugates that improve target specificity, enhance efficacy, or overcome resistance mechanisms.

Key areas for exploration include:

Conjugation with Anticancer Agents: Linking the scaffold to known cytotoxic agents or molecules that target specific pathways in cancer cells, such as tubulin inhibitors. nih.govrsc.org This could lead to dual-action agents with enhanced potency.

Hybridization with Natural Products: Fusing the this compound moiety with complex natural product skeletons known for their potent biological activities.

Linkage to Targeting Moieties: Attaching molecules that recognize specific cell surface receptors to direct the conjugate to desired tissues or cell types, thereby reducing off-target effects.

The synthesis of these conjugates would require the development of robust and versatile chemical strategies, potentially utilizing multicomponent reactions or click chemistry to efficiently link the different molecular fragments. beilstein-journals.orgnih.gov

Table 1: Potential Conjugation Strategies and Rationale

Conjugate Partner ClassTherapeutic RationalePotential Synthetic Approach
Tubulin Polymerization Inhibitors (e.g., Colchicine analogues)To create dual-target anticancer agents that disrupt microtubule dynamics. nih.govAmide coupling between the piperidine (B6355638) nitrogen and a carboxylic acid-functionalized inhibitor.
Kinase InhibitorsTo develop compounds that simultaneously block multiple signaling pathways involved in cell proliferation.Suzuki or Sonogashira coupling reactions to link aromatic kinase inhibitor fragments.
Fluorescent DyesTo create molecular probes for imaging and tracking the distribution of the scaffold in biological systems.Reaction of an amine-reactive dye with the piperidine nitrogen.
PeptidesTo target specific protein-protein interactions or to improve cell penetration.Solid-phase peptide synthesis followed by coupling to the scaffold.

Discovery of Novel Biological Targets (In Vitro)

While derivatives of the tetrazole and piperidine scaffolds are known to interact with a wide range of biological targets, the full spectrum of activity for the combined this compound core remains largely unexplored. researchgate.netmdpi.com A systematic in vitro screening campaign against a diverse array of biological targets could uncover novel therapeutic applications for this compound class.

Future research should involve:

Broad-Based Target Screening: Evaluating a library of this compound derivatives against large panels of enzymes (e.g., kinases, proteases, phosphatases), G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

Phenotypic Screening: Utilizing cell-based assays to identify compounds that produce a desired physiological effect (e.g., inhibition of cancer cell growth, reduction of inflammatory markers) without a priori knowledge of the specific molecular target. nih.gov Hits from these screens can then be subjected to target deconvolution studies.

Fragment-Based Screening: Using the core this compound as a fragment to screen against protein targets via techniques like X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy to identify initial binding interactions for further optimization.

Table 2: Potential Biological Target Classes for Screening

Target ClassExamplesPotential Therapeutic Area
KinasesEGFR, HER2, Tyrosine KinasesOncology nih.gov
GPCRsDopamine, Serotonin (B10506), Opioid ReceptorsNeuroscience, Pain Management
Ion ChannelsSodium, Potassium, Calcium ChannelsCardiovascular Disease, Epilepsy
ProteasesCaspases, Matrix MetalloproteinasesApoptosis Regulation, Inflammation
Nuclear ReceptorsEstrogen, Androgen ReceptorsOncology, Metabolic Disease

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.govoxfordglobal.com These computational tools can be leveraged to accelerate the design and optimization of novel this compound derivatives with enhanced biological activity and improved pharmacokinetic profiles.

Future directions in this area include:

Generative Models for De Novo Design: Employing generative AI algorithms to create novel molecular structures based on the this compound scaffold that are predicted to have high affinity for a specific biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing ML-based QSAR models to predict the biological activity of new derivatives based on their structural features, thereby guiding synthetic efforts toward more potent compounds. researchgate.netpeerj.com

Predictive ADMET Modeling: Using AI to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing for the early-stage filtering of candidates with poor drug-like properties. nih.gov

High-Throughput Virtual Screening: Implementing ML-enhanced docking and scoring functions to screen vast virtual libraries of compounds against 3D structures of protein targets, identifying promising candidates for synthesis and testing. nih.gov

Table 3: Applications of AI/ML in this compound Research

AI/ML TechniqueApplicationExpected Outcome
Generative Adversarial Networks (GANs)Design of novel derivatives with desired properties.Identification of synthetically accessible compounds with high predicted activity. nih.gov
Random Forest / Support Vector MachinesDevelopment of predictive QSAR models. nih.govPrioritization of synthetic targets and understanding of structure-activity relationships.
Deep Neural Networks (DNNs)Prediction of ADMET properties and potential off-target effects. nih.govEarly deselection of compounds likely to fail in later development stages.
Graph Neural Networks (GNNs)Enhanced virtual screening and prediction of drug-target interactions. peerj.comMore accurate identification of high-affinity binders from large virtual libraries.

Development of High-Throughput Screening Assays for New Activities

To efficiently explore the biological potential of large libraries of this compound derivatives, the development of robust and miniaturized high-throughput screening (HTS) assays is essential. nih.govcijournal.ru HTS allows for the rapid testing of thousands of compounds, significantly accelerating the pace of hit identification.

Future research should focus on:

Biochemical Assay Development: Creating assays to measure the direct interaction of compounds with purified protein targets, such as enzyme inhibition or receptor binding assays.

Cell-Based Assay Miniaturization: Adapting complex cell-based assays (e.g., measuring cell viability, apoptosis, or reporter gene expression) to 384-well or 1536-well plate formats suitable for automated screening.

High-Content Screening (HCS): Employing automated microscopy and image analysis to screen for changes in cellular morphology, protein localization, or other complex cellular phenotypes upon compound treatment. nih.gov This approach can provide deeper biological insights than traditional HTS methods.

The establishment of a diverse portfolio of HTS assays will be critical for systematically mining the chemical space around the this compound scaffold for novel biological functions. cijournal.ru

Exploration of Stereoselective Synthesis and Chiral Recognition in Biological Systems

The 4-position of the piperidine ring is a stereocenter if the ring itself bears further substitution, or if substituents at other positions create diastereomers. Chirality is a fundamental aspect of molecular recognition in biological systems, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov Therefore, the exploration of stereoselective synthesis and the biological evaluation of individual stereoisomers of this compound derivatives are crucial.

Key research avenues include:

Asymmetric Synthesis: Developing efficient and scalable methods for the stereoselective synthesis of specific enantiomers or diastereomers of substituted this compound derivatives. scispace.com This could involve chiral catalysts, chiral auxiliaries, or enzymatic resolutions.

Chiral Chromatography: Utilizing chiral separation techniques to resolve racemic mixtures, allowing for the isolation and independent biological testing of each stereoisomer.

Stereospecific Biological Evaluation: Systematically comparing the in vitro and in vivo activity of isolated enantiomers to determine the optimal stereochemistry for a given biological target. This is essential as biological systems often display high selectivity for specific chiral molecules. nih.gov

Structural Biology Studies: Using techniques like X-ray crystallography to determine the binding modes of different stereoisomers to their target proteins, providing a structural basis for observed differences in activity.

Understanding the role of stereochemistry will be paramount in optimizing the therapeutic potential and safety of drug candidates derived from this scaffold. nih.govdntb.gov.ua

Q & A

Basic Research Question

  • FT-IR : Identifies functional groups, such as the nitrile (CN) stretch at ~2200 cm⁻¹ and the amide C=O at ~1680–1690 cm⁻¹ .
  • NMR : ¹H-NMR reveals tautomeric OH protons (δ 12.58–12.61) and aromatic protons (δ 6.80–6.89). ¹³C-NMR distinguishes methoxy groups (δ ~56 ppm) and tetrazole carbons (δ ~142 ppm) .
  • Molecular Docking : Tools like BIOVIA/Discovery Studio assess binding interactions with targets (e.g., Klebsiella pneumoniae PDB:7BYE). Docking scores correlate with experimental MIC values to validate activity .

How can reaction conditions be optimized to introduce diverse substituents to the piperidine core?

Advanced Research Question

  • Catalytic Systems : Copper(I) iodide (CuI, 10 mol%) in THF/acetone solvents enables efficient azide-alkyne cycloaddition (click chemistry) for attaching aryl groups to the piperidine ring .
  • Solvent and Temperature : Reactions in polar aprotic solvents (e.g., DMF) at 110°C improve yields during condensation steps. For example, ethyl cyanoacetate reacts with tetrazole intermediates under reflux to form dihydropyridines .
  • Purification : Column chromatography with ethyl acetate/hexane gradients isolates products with >95% purity, confirmed by HPLC .

How can discrepancies between in vitro biological activity and computational docking results be resolved?

Advanced Research Question

  • Data Triangulation : Compare MIC values (e.g., 12.5 µg/mL against Staphylococcus aureus) with docking scores (e.g., −9.2 kcal/mol binding affinity). Discrepancies may arise from solubility or membrane permeability issues not modeled computationally .
  • Structural Modifications : Introduce hydrophilic groups (e.g., methoxy or hydroxyl) to improve solubility while maintaining binding interactions. For example, 3,4-dimethoxyphenyl derivatives show enhanced activity due to hydrogen bonding with bacterial enzymes .
  • Dynamic Simulations : Perform molecular dynamics (MD) over 100 ns to assess ligand-protein complex stability, identifying key residues (e.g., ASP-153 in 7BYE) for mutagenesis studies .

What strategies are used to establish structure-activity relationships (SAR) for tetrazole-functionalized piperidines?

Advanced Research Question

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups on the aryl ring. For instance, thiophene-substituted derivatives exhibit higher lipophilicity and Gram-negative activity .
  • Bioisosteric Replacement : Replace tetrazole with triazole or carboxylate groups to compare potency. Tetrazole’s planar structure enhances π-π stacking with aromatic residues in target proteins .
  • Pharmacophore Mapping : Overlay active and inactive analogs to identify essential motifs (e.g., tetrazole ring and pyridone carbonyl) using software like Schrödinger’s Phase .

What analytical challenges arise in characterizing tautomeric forms of tetrazole-containing piperidines?

Advanced Research Question

  • Tautomer Detection : Use variable-temperature ¹H-NMR to observe proton shifts between 1H- and 2H-tetrazole tautomers. For example, the NH proton in 1H-tetrazole appears as a broad singlet at δ 12.6 ppm .
  • X-ray Crystallography : Resolve tautomeric states via single-crystal analysis. SHELXL refinement (using Olex2 GUI) can distinguish between keto-enol or tetrazole prototropic forms .
  • DFT Calculations : Predict stable tautomers at the B3LYP/6-31G* level. Compare calculated ¹³C-NMR shifts (e.g., C=O at δ 169 ppm) with experimental data to confirm dominance of one form .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.